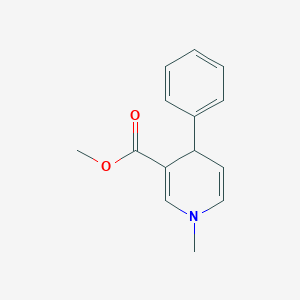
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
説明
“Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . The molecular formula of this compound is C14H15NO2 .
Synthesis Analysis
The synthesis of 1,4-DHP derivatives, including “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate”, has been achieved using multi-component one-pot and green synthetic methodologies . These methods allow for structural and functional modifications of the 1,4-DHP scaffold .Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” includes a 1,4-dihydropyridine ring with a methyl group and a phenyl group attached to it . The exact position and orientation of these groups can influence the compound’s properties and reactivity.Chemical Reactions Analysis
1,4-DHP and its derivatives are known for their diverse reactivity, which allows them to participate in a variety of chemical reactions . The specific reactions that “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用
Antihypertensive and Coronary Vessel Dilator
1,4-Dihydropyridines bearing carboxy functions, including those substituted in the 4-position by phenyl or substituted phenyl groups, exhibit antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through condensation processes, demonstrating their potential in cardiovascular therapeutics (Abernathy, 1978).
Enzymatic Hydrolysis and Stereochemistry
In a study exploring the enzymatic hydrolysis of dihydropyridine derivatives, the impact of acyl chain length and branching on the enantioselectivity was examined. This research has implications for the synthesis of stereochemically specific compounds, essential in pharmacology (Sobolev et al., 2002).
Synthesis Variations
Research on the synthesis of 1,4-dihydropyridines with a carbamate moiety on the 4-position reveals the versatility and adaptability of this chemical framework. The findings contribute to the broader understanding of chemical reactions involving dihydropyridines and their derivatives (Habibi et al., 2013).
Brain-Specific Delivery Systems
The use of dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals is another significant application. This research has potential implications for enhancing the delivery of drugs across the blood-brain barrier, a major challenge in treating neurological conditions (Tedjamulia et al., 1985).
Cardiovascular Activity and Electrochemical Oxidation
Studies on the cardiovascular activity and electrochemical oxidation of certain dihydropyridine derivatives provide insights into their potential as therapeutic agents. These findings contribute to the understanding of the relationship between chemical structure and biological activity, crucial for drug development (Krauze et al., 2004).
Molecular Structure and Pharmacological Activity
The relationship between the molecular structure of dihydropyridine derivatives and their pharmacological activity, especially as calcium channel antagonists, is a key area of research. This work contributes to the design of more effective drugs for conditions like hypertension (Fossheim et al., 1982).
作用機序
While the specific mechanism of action for “Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate” is not mentioned in the search results, 1,4-DHP derivatives are generally known for their pharmaceutical applications. They have been used as calcium channel blockers, anti-oxidative agents, anticancer agents, anti-inflammatory agents, anti-microbial agents, anti-hypertensive agents, anti-diabetic agents, anticoagulants, anti-cholinesterase agents, neuro-protective agents, and more .
将来の方向性
特性
IUPAC Name |
methyl 1-methyl-4-phenyl-4H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKTVQVIAVVILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578883 | |
| Record name | Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | |
CAS RN |
219786-85-3 | |
| Record name | Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



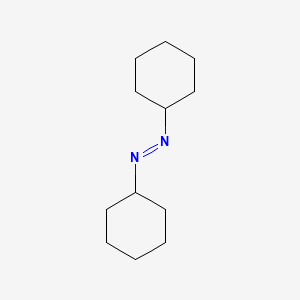


![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)
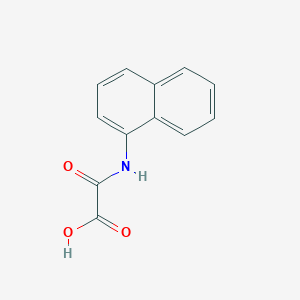


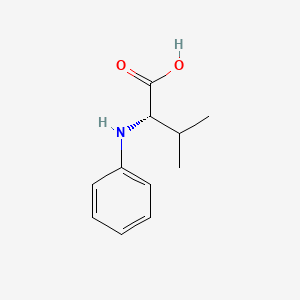

![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)
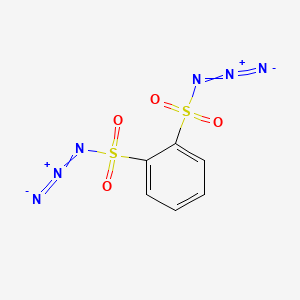
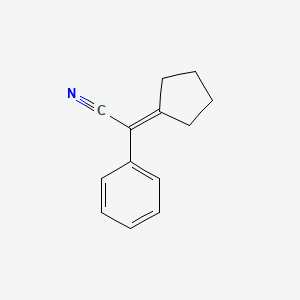
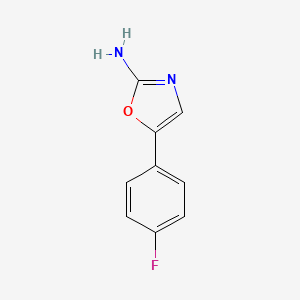
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)